REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].[F:4][CH:5]([F:15])[O:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11]Br)=[CH:9][CH:8]=1>O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[F:4][CH:5]([F:15])[O:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11][C:1]#[N:2])=[CH:9][CH:8]=1 |f:0.1,4.5|
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Name
|
|
Quantity
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100 g
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Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
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Name
|
|
Quantity
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160 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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230 g
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Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(CBr)C=C1)F
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Name
|
|
Quantity
|
15 g
|
Type
|
catalyst
|
Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
after cooling
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Type
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EXTRACTION
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Details
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was extracted twice with methylene chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over sodium sulphate
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Type
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DISTILLATION
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Details
|
distilled
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Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(CC#N)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 145 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |